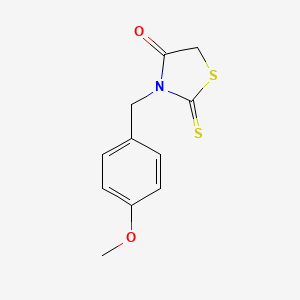
3-(4-Methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-Methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one” is a thiazolidinone derivative. Thiazolidinones are a class of compounds that contain a five-membered ring with nitrogen and sulfur atoms. They are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and mass spectrometry. Unfortunately, without specific data for this compound, I can’t provide a detailed molecular structure analysis .Chemical Reactions Analysis
The reactivity of a compound is determined by its functional groups. In the case of thiazolidinones, they can undergo a variety of reactions depending on the substituents present on the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and stability. These properties can be predicted based on the structure of the compound and its functional groups .Wissenschaftliche Forschungsanwendungen
Application in Nutraceuticals
Specific Scientific Field
This application falls under the field of Nutraceuticals .
Summary of the Application
The compound 3,5-Dihydroxy-4-methoxybenzyl Alcohol (DHMBA), which has a similar structure, has been found to repress adipogenesis in mouse 3T3-L1 adipocytes in vitro .
Methods of Application
The 3T3-L1 preadipocytes were cultured in DMEM containing 10% calf fetal serum in the presence of DHMBA . Culturing with DHMBA repressed the growth of 3T3-L1 preadipocytes cultured in a medium without differentiation factors .
Results or Outcomes
Culturing with DHMBA inhibited lipid accumulation in adipocytes and repressed adipogenesis in 3T3-L1 cells . The potent inhibitory effects of DHMBA on adipogenesis were seen at the later stage of culture .
Application in Clinical Medicine
Specific Scientific Field
This application falls under the field of Clinical Medicine .
Summary of the Application
The compound 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) has been found to prevent enterocyte cell death under oxygen-dissolving cold conditions through polyphyletic antioxidant actions .
Methods of Application
Enterocytes were subjected to 48-h cold preservation under atmosphere in University of Wisconsin (UW) solution (±DHMBA), and then returned to normal culture to replicate reperfusion of the small intestine after cold preservation .
Results or Outcomes
The results showed that DHMBA protected mitochondrial function mainly during cold preservation, and suppressed cell death after rewarming .
Application in Food Measurement and Characterization
Specific Scientific Field
This application falls under the field of Food Measurement and Characterization .
Summary of the Application
The compound 3,5-Dihydroxy-4-methoxybenzyl alcohol (DHMBA), which has a similar structure, has been considered a prominent active compound in shellfish .
Methods of Application
A UPLC-QqQ/MS method for rapid and accurate determination of DHMBA was developed and optimized . The matrix effect of the shellfish samples was evaluated, and the corresponding pretreatment method using 75% acetonitrile treatment was also developed .
Results or Outcomes
With the spiking concentration from 100 to 250 ng mL −1, the recovery rate was calculated in the range of 72.24–114.46%, and the RSD was lower than 12% . All these results demonstrated that the established method could be a promising technique for the monitoring of DHMBA in aquatic shellfish processing .
Application in Organic Synthesis
Specific Scientific Field
This application falls under the field of Organic Synthesis .
Summary of the Application
The 4-Methoxybenzyl group has been used as a protective group in difficult esterifications .
Methods of Application
The 4-Methoxybenzyl group can be generated in situ from another PMB halide, thereby avoiding the difficulties associated with the isolation and handling of the highly reactive (and unstable) iodide .
Results or Outcomes
The use of the 4-Methoxybenzyl group as a protective group in esterifications has been found to be effective, especially in difficult esterifications .
Application in Food Safety and Quality Control
Specific Scientific Field
This application falls under the field of Food Safety and Quality Control .
Summary of the Application
The compound 3,5-Dihydroxy-4-methoxybenzyl alcohol (DHMBA), which has a similar structure, has been considered a prominent active compound in shellfish . It’s important to accurately determine the presence and concentration of DHMBA in shellfish for quality control and safety purposes .
Methods of Application
A UPLC-QqQ/MS method was developed and optimized for rapid and accurate determination of DHMBA in shellfish . The matrix effect of the shellfish samples was evaluated, and a pretreatment method using 75% acetonitrile treatment was also developed .
Results or Outcomes
The calibration curve was linear in the range of 1.0 to 750.0 ng mL −1, with correlation coefficients greater than 0.999 . The limits of detection (LODs) and limits of quantification (LOQs) were calculated to be 0.38 ng mL −1 and 1.15 ng mL −1, respectively . The relative standard deviation (RSD) of intra-day and inter-day precision were 1.49 and 7.88%, respectively .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S2/c1-14-9-4-2-8(3-5-9)6-12-10(13)7-16-11(12)15/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRGOLXXEJTDLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)CSC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-Methylpropan-2-yl)oxycarbonylamino]quinazoline-7-carboxylic acid](/img/structure/B2982702.png)
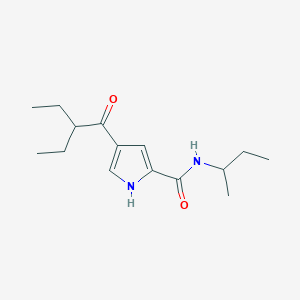
![N-(4-fluoro-3-nitrophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2982705.png)
![3-chloro-5,7-dimethyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2982706.png)
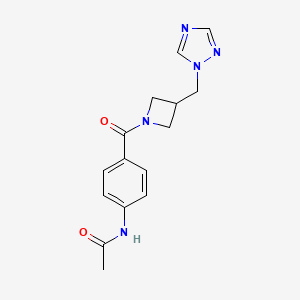
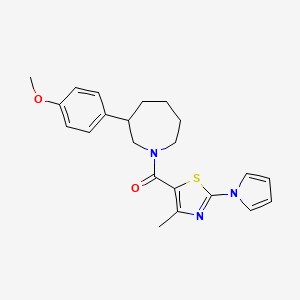
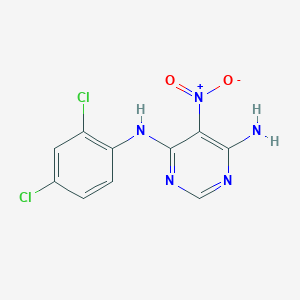
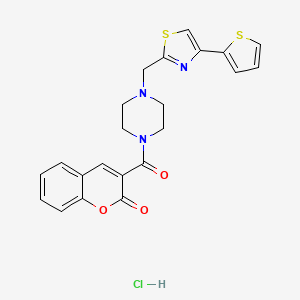
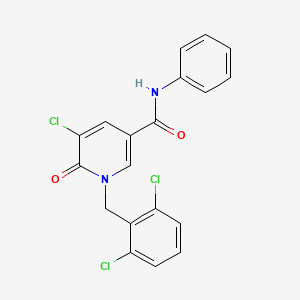
![3-[3-(dimethylamino)propyl]-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2982713.png)
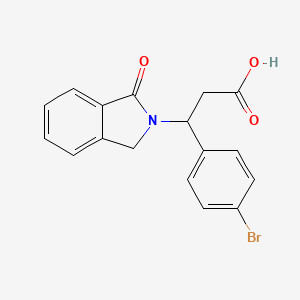
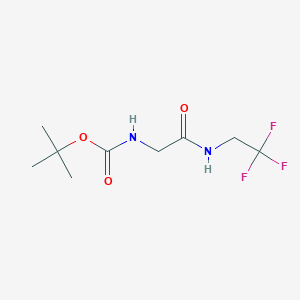
![(2-Phenyl-1,3-thiazol-4-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2982721.png)
![(R)-2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethan-1-amine hydrochloride](/img/structure/B2982722.png)